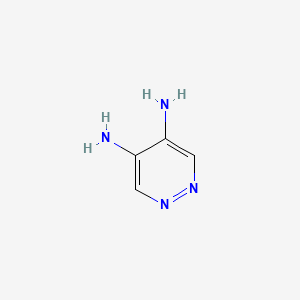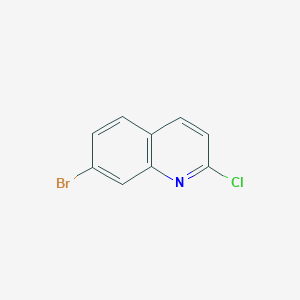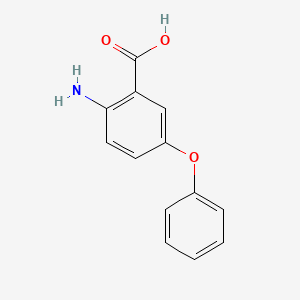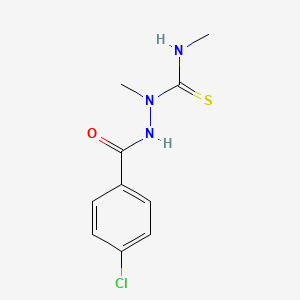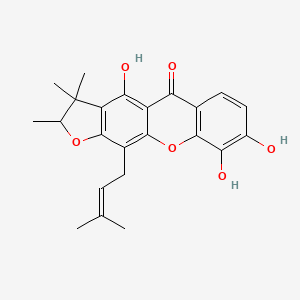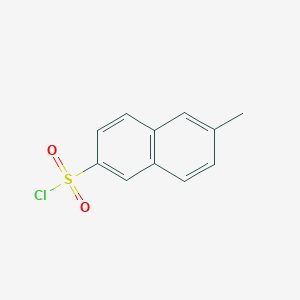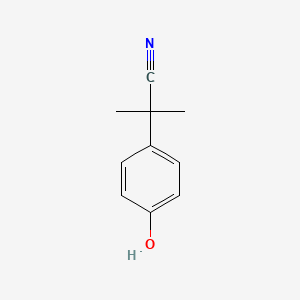
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can involve palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and diaryl phenylisochromanones . This suggests that a similar palladium-catalyzed process might be applicable for synthesizing 2-(4-Hydroxyphenyl)-2-methylpropanenitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be influenced by the presence of different functional groups and their positions on the aromatic ring. For example, the presence of a methoxy group on the phenyl ring, as seen in 2-(4-methoxyphenyl)-2-methylpropanoic acid, affects the electron distribution and reactivity of the molecule . The hydroxy group in 2-(4-Hydroxyphenyl)-2-methylpropanenitrile would similarly affect its electronic structure and properties.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be studied through their oxidation reactions. The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and its derivatives has been explored, revealing insights into the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation . These findings can be extrapolated to hypothesize the behavior of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be deduced from studies on similar molecules. For example, the analysis of 2-hydroxy-2-methylpropanal, a compound with a similar backbone structure, has been advanced using ion trap mass spectrometry, providing insights into its analytical and atmospheric chemistry . This suggests that advanced analytical techniques could be employed to study the properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.
Scientific Research Applications
Chromatography and Compound Separation
The derivatives of 2-(4-Hydroxyphenyl)-2-phenylpropane, a compound closely related to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, have been studied for their elution behavior on Sephadex LH-20 in methanol and N,N-dimethylformamide. These studies show that the compounds can be adsorbed on the gel through π-bonding and hydrogen bonding, indicating potential applications in chromatography for compound separation and purification (Shopova, Mladenov, & Kurtev, 1977).
Enzymatic Hydroxylation Studies
Research on the enzymatic hydroxylation of biphenyl by liver microsomal preparations has provided insights into the metabolic pathways of similar compounds, including 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This type of study is crucial for understanding how these compounds are processed in biological systems, which can inform drug development and toxicology (Creaven, Parke, & Williams, 1965).
Liquid Crystalline Properties
Compounds with a structure similar to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile have been synthesized and studied for their liquid crystalline properties. These studies contribute to the development of new materials with potential applications in displays, sensors, and other electronic devices (Thaker et al., 2012).
Bioremediation Potential
The role of enzymes such as laccase in the bioremediation of environmental pollutants similar to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile has been explored. These studies are essential for developing effective strategies to mitigate the impact of industrial chemicals on the environment (Chhaya & Gupte, 2013).
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . It also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .
Mode of Action
2-(4-Hydroxyphenyl)-2-methylpropanenitrile interacts with its target, HPPD, by undergoing a series of reactions. HPPD is categorized within a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involve the catabolism of tyrosine and the conversion of phenylpyruvate to 2-hydroxyphenylacetate . The downstream effects of these pathways are yet to be fully understood.
Result of Action
Given its interaction with hppd, it may influence the catabolism of tyrosine and other related biochemical pathways .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSAEFOSSDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560055 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
CAS RN |
55770-61-1 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



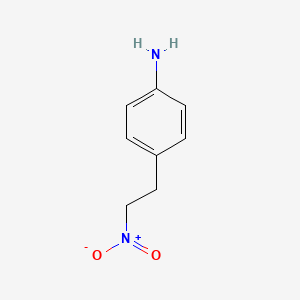
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

